molecular formula C20H17ClN2O5 B5008711 5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide

5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B5008711
M. Wt: 400.8 g/mol
InChI Key: IMTGKBPQHCGHEP-UHFFFAOYSA-N
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Description

5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring, substituted phenyl groups, and a carboxamide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

    Carboxamide Formation: The carboxamide group is formed by reacting the furan derivative with an amine under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the furan ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in various substitution reactions, especially at the chloro-substituted phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: It could be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.

    Biochemical Studies: It could be used as a probe to study enzyme mechanisms or receptor-ligand interactions.

Medicine

    Therapeutic Potential: The compound may exhibit biological activity that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties.

Industry

    Chemical Manufacturing: It could be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity through binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular signaling pathways, leading to changes in gene expression or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chloro-2-methylphenyl)-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

    5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-aminophenyl)furan-2-carboxamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

    Substituent Effects: The presence of the ethoxy and nitro groups may impart unique electronic and steric properties, influencing the compound’s reactivity and biological activity.

    Functional Group Interactions: The combination of the furan ring, phenyl groups, and carboxamide functional group may result in distinctive interactions with molecular targets, setting it apart from similar compounds.

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5/c1-3-27-13-7-8-16(17(11-13)23(25)26)22-20(24)19-10-9-18(28-19)14-5-4-6-15(21)12(14)2/h4-11H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTGKBPQHCGHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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